Ethyl 2-chloro-5-cyano-6-methylnicotinate

Solid-state characterization Purification efficiency Physical property optimization

This non-generic, crystalline building block offers a dual-purpose scaffold for RSV inhibitor programs. It features a 2-chloro handle for SNAr/cross-coupling and a 5-cyano bioisostere, with a disclosed 170g scale synthesis. This precise substitution pattern is essential for patent-aligned research, enabling parallel library synthesis from a single procurement.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 75894-43-8
Cat. No. B1302081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-cyano-6-methylnicotinate
CAS75894-43-8
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl
InChIInChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3
InChIKeyVDAPYXHAXWXNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-5-cyano-6-methylnicotinate: Baseline Properties and Key Procurement Identifiers for CAS 75894-43-8


Ethyl 2-chloro-5-cyano-6-methylnicotinate (CAS 75894-43-8) is a chlorinated nicotinate ester that functions as a heterocyclic building block in pharmaceutical and agrochemical research. It is characterized by a 2-chloro substituent that enables nucleophilic aromatic substitution and cross-coupling chemistry, a 5-cyano group that provides a handle for further derivatization or acts as a bioisostere, and a 6-methyl group that modulates ring electronics and steric profile. The compound is a crystalline solid with a melting point of 49–51 °C , a calculated aqueous solubility of 0.38 g/L at 25 °C , and an XLogP3 of 2.2 . It is typically supplied at ≥95% purity and is classified as an irritant (Xi) .

Why Ethyl 2-chloro-5-cyano-6-methylnicotinate Cannot Be Interchanged with Generic Nicotinate Analogs


The substitution pattern of Ethyl 2-chloro-5-cyano-6-methylnicotinate is non-generic and defines its reactivity, physicochemical properties, and synthetic utility. The 2-chloro substituent provides a site for selective nucleophilic displacement that is absent in non-halogenated analogs, while the 5-cyano group introduces electron-withdrawing character and a handle for transformations such as hydrolysis to carboxamide or reduction to aminomethyl [1]. The 6-methyl group further modulates both electronic density and steric accessibility of the reactive centers. Direct substitution with compounds lacking this precise substitution pattern—such as ethyl 2-chloro-6-methylnicotinate (lacking the 5-cyano group) or ethyl 5-cyano-2-methylnicotinate (lacking the 2-chloro group)—would fundamentally alter the reactivity profile and the downstream synthetic sequences for which this scaffold is optimized. The quantitative evidence below substantiates the distinct physicochemical and functional differences that preclude generic replacement.

Ethyl 2-chloro-5-cyano-6-methylnicotinate: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Melting Point Elevation Relative to Non-Cyano Chloronicotinate Analog: Enhanced Crystallinity for Purification and Handling

Ethyl 2-chloro-5-cyano-6-methylnicotinate exhibits a melting point of 49–51 °C , which is approximately 20–22 °C higher than the melting point of ethyl 2-chloro-6-methylnicotinate (27–29 °C) . The presence of the 5-cyano group contributes to stronger intermolecular interactions in the solid state, resulting in a higher melting transition.

Solid-state characterization Purification efficiency Physical property optimization

Aqueous Solubility Profile: Quantified Low Water Solubility for Crystallization-Driven Purification Workflows

The compound has a calculated aqueous solubility of 0.38 g/L at 25 °C . While direct comparative solubility data for close analogs under identical conditions are not available in primary literature, this low solubility value is characteristic of the combined 2-chloro, 5-cyano, and ethyl ester substitution pattern, which collectively reduce hydrophilicity relative to more polar nicotinate derivatives such as the corresponding carboxylic acid form.

Solubility Crystallization Reaction work-up

Validated Synthetic Yield: Multi-Hundred-Gram Scale Preparation with 76% Isolated Yield

Ethyl 2-chloro-5-cyano-6-methylnicotinate can be synthesized on a multi-hundred-gram scale via chlorination of ethyl 5-cyano-2-hydroxy-6-methylnicotinate using phosphorus oxychloride, yielding 170 g of isolated product with a 76% yield [1]. This contrasts with structurally related compounds such as ethyl 6-chloro-5-cyano-2-methylnicotinate, whose multi-kilogram-scale synthesis has been reported but with a different substitution pattern optimized specifically for AZD1283 development [2]. The reported yield and scale demonstrate the compound's accessibility as a bulk intermediate.

Process chemistry Scalable synthesis Building block availability

Patent-Corroborated Application in RSV Inhibitor Development: Differentiated Pharmacological Relevance

Ethyl 2-chloro-5-cyano-6-methylnicotinate is explicitly disclosed in WO2019067864A1 as a structural component of pharmaceutical agents for the treatment of Respiratory Syncytial Virus (RSV) infection [1]. In contrast, closely related analogs such as ethyl 5-cyano-2-methylnicotinate (CAS 103038-00-2) are predominantly associated with P2Y12 receptor antagonism for antiplatelet therapy , and ethyl 5-cyano-6-methylnicotinate (CAS 106944-54-1) is primarily a downstream dechlorinated product rather than a direct RSV inhibitor intermediate. This divergence in patent-assigned therapeutic indications reflects the unique substitution pattern's influence on biological target engagement.

Antiviral research RSV inhibitors Drug discovery intermediate

Chlorine Substituent Enables Selective Dehalogenation Chemistry Absent in Non-Chlorinated Analogs

The 2-chloro group of ethyl 2-chloro-5-cyano-6-methylnicotinate can be selectively removed via catalytic hydrogenation with palladium on carbon and ammonium formate in methanol to yield ethyl 5-cyano-6-methylnicotinate [1]. This transformation is not possible with non-chlorinated analogs such as ethyl 5-cyano-6-methylnicotinate (CAS 106944-54-1), which lacks the halogen handle. Furthermore, the 2-chloro position is ortho to the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions than meta- or para-chloro substituents in alternative regioisomers such as ethyl 6-chloro-5-cyano-2-methylnicotinate [2].

Selective dechlorination Late-stage functionalization Scaffold diversification

XLogP3 Lipophilicity Profile: Intermediate Hydrophobicity Balanced for Membrane Permeability and Solubility

Ethyl 2-chloro-5-cyano-6-methylnicotinate has a calculated XLogP3 of 2.2 . This value falls within an optimal range (typically 1–3) for balancing membrane permeability with aqueous solubility in drug discovery contexts. By comparison, ethyl 2-chloro-6-methylnicotinate (lacking the polar cyano group) exhibits higher calculated lipophilicity (estimated LogP ~2.8 based on structural contribution), while ethyl 5-cyano-2-methylnicotinate (lacking the 2-chloro substituent) has a similar LogP range but altered electronic distribution due to the absence of the chlorine inductive effect.

Lipophilicity ADME prediction Lead optimization

Ethyl 2-chloro-5-cyano-6-methylnicotinate: Evidence-Backed Research and Industrial Application Scenarios for Procurement Planning


RSV Antiviral Drug Discovery Programs

Ethyl 2-chloro-5-cyano-6-methylnicotinate is explicitly disclosed in WO2019067864A1 as a structural component of RSV inhibitor pharmaceutical agents [1]. Research teams engaged in RSV antiviral discovery can leverage this compound as a validated starting point for synthesizing lead series. Procurement of this specific building block ensures that the synthetic entry aligns with patent-disclosed chemical matter, which is critical for intellectual property positioning and for accessing structure–activity relationship (SAR) data embedded in the patent literature.

Scaffold Diversification via SNAr and Cross-Coupling Chemistry

The 2-chloro substituent on the pyridine ring, situated ortho to the nitrogen, enables nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, as well as palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Negishi) [2]. Additionally, the compound can undergo selective hydrodechlorination to yield the non-chlorinated analog ethyl 5-cyano-6-methylnicotinate [3], providing a straightforward route to two distinct scaffold variants from a single procurement. This dual functionality makes the compound particularly valuable for parallel library synthesis and late-stage functionalization workflows.

Process Development and Scale-Up Validation

The documented synthesis of ethyl 2-chloro-5-cyano-6-methylnicotinate at 170 g scale with 76% isolated yield [3] provides a validated benchmark for process chemistry teams. Researchers developing scalable routes can reference this protocol as a starting point for optimization or for generating initial material requirements. The compound's crystalline nature (melting point 49–51 °C ) facilitates purification by recrystallization rather than chromatography, an important consideration when planning kilo-lab or pilot-plant campaigns.

Cyano Group Transformations for Bioisostere Exploration

The 5-cyano group serves as a versatile synthetic handle and a metabolically stable bioisostere for carboxylic acids, aldehydes, and halogens in medicinal chemistry [4]. It can be hydrolyzed to the corresponding carboxamide or carboxylic acid, reduced to the aminomethyl group, or used directly as a hydrogen-bond acceptor in target binding. This functional group enables systematic SAR exploration around the 5-position without requiring de novo scaffold synthesis, making the compound a strategic procurement choice for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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